1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-12-4-6-7(9)2-5(11)3-8(6)10/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUDLMRGOKKOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,3 Dichloro 5 Fluoro 2 Methoxymethyl Benzene
Retrosynthetic Analysis of the 1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene Scaffold
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing the target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" that correspond to known and reliable chemical reactions. studysmarter.co.uklkouniv.ac.in This approach is particularly crucial for polysubstituted benzenes, where the order of reactions dictates the final arrangement of substituents due to their directing effects. libretexts.orgpressbooks.pubkhanacademy.org
A plausible retrosynthetic route for this compound is outlined below:
Scheme 1: Retrosynthetic Analysis
The disconnection of halogen atoms from an aromatic ring is a key step in the retrosynthesis of haloarenes. The strategies for these disconnections are the reverse of well-established halogenation reactions.
Chlorine Disconnection: The two chlorine atoms in the target molecule are disconnected, leading back to a fluorinated toluene (B28343) precursor. In the forward direction, this would typically involve an electrophilic aromatic substitution reaction. However, achieving the specific 1,3-dichloro pattern relative to the other substituents can be challenging due to competing directing effects. A more controlled approach often involves introducing the chlorine atoms at an earlier stage, for instance, by chlorination of a suitable precursor like 4-nitrotoluene, where the directing groups guide the incoming electrophiles to the desired positions.
Fluorine Disconnection: The introduction of fluorine onto an aromatic ring often requires methods other than direct electrophilic fluorination due to the high reactivity of fluorine gas. A common and reliable strategy is the Balz-Schiemann reaction. acs.org Retrosynthetically, this involves disconnecting the C-F bond to reveal a diazonium salt, which in turn comes from an aniline (B41778) precursor. This approach offers excellent regiochemical control, as the position of the fluorine atom is determined by the position of the amino group in the precursor.
The methoxymethyl group (-CH₂OCH₃) can be retrosynthetically disconnected in a few ways. The most common and practical approach is to break the C-O ether linkage. This disconnection leads to a benzyl (B1604629) halide (or another benzylic substrate with a good leaving group) and a methoxide (B1231860) source.
This strategy corresponds to the Williamson ether synthesis in the forward direction. gold-chemistry.orgmasterorganicchemistry.comyoutube.comwikipedia.orgbyjus.com This Sₙ2 reaction is highly efficient for primary halides, such as a benzyl bromide, reacting with an alkoxide nucleophile. wikipedia.org The benzyl bromide precursor is readily accessible from the corresponding toluene derivative through free-radical bromination of the methyl group. acs.orgma.eduoregonstate.edu
The successful synthesis of a polysubstituted benzene (B151609) hinges on the correct sequence of reactions. nih.govacs.orgnih.gov The directing effects of the substituents already on the ring will influence the position of the next incoming group.
For this compound, the retrosynthetic analysis suggests a sequence that begins with a simple, commercially available starting material like 4-nitrotoluene. The synthetic plan involves a series of transformations:
Chlorination: Introduction of the two chlorine atoms.
Reduction: Conversion of the nitro group to an amine.
Fluorination: Introduction of the fluorine atom via a diazonium salt.
Side-Chain Functionalization: Conversion of the methyl group to the methoxymethyl group.
This sequential approach ensures that each functional group is introduced with the desired regiochemistry, building up the complexity of the molecule step-by-step.
Precursor Synthesis and Building Block Derivatization
The synthesis of the target molecule relies on the preparation of key intermediates or building blocks with the correct substitution patterns.
The key fluorinated dichlorobenzene intermediate in the proposed synthesis is 1,3-dichloro-5-fluoro-2-methylbenzene (also known as 2,6-dichloro-4-fluorotoluene). A reliable method for its synthesis involves the Balz-Schiemann reaction on a corresponding aniline.
The synthesis starts from 2,6-dichloro-4-methylaniline. This aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a stable diazonium salt. Subsequent heating of the diazonium tetrafluoroborate (B81430) salt results in the substitution of the diazonium group with fluorine.
Table 1: Synthesis of 2-chloro-4-fluorotoluene (B151448) via Diazotization
| Precursor | Reagents | Product | Yield | Purity | Reference |
| 3-chloro-4-methylaniline | 1. Anhydrous HF2. NaNO₂ | 2-chloro-4-fluorotoluene | 81.8% | 99.9% | chemicalbook.com |
This table illustrates a similar reaction for the synthesis of a related fluorinated toluene derivative, highlighting the effectiveness of the diazotization-fluorination sequence.
Other general methods for preparing fluorinated dichlorobenzenes include nucleophilic aromatic substitution (SₙAr) reactions on activated dichloronitrobenzenes with fluoride (B91410) sources like potassium fluoride, often in aprotic polar solvents at high temperatures. google.com
The synthesis of molecules with multiple substituents in close proximity, particularly in ortho positions, can be challenging due to steric hindrance. organic-chemistry.org The proposed synthesis of this compound relies on the preparation of a key ortho-substituted precursor, 2,6-dichloro-4-methylaniline .
One potential route to this precursor begins with 4-methylaniline (p-toluidine). Direct chlorination of p-toluidine (B81030) can be complex. A more controlled approach might involve protecting the amino group as an acetanilide (B955) to moderate its activating effect and direct chlorination to the ortho positions. Subsequent removal of the protecting group would yield the desired dichlorinated aniline.
Alternatively, starting from a commercially available dichlorotoluene, such as 2,6-dichlorotoluene (B125461), one could introduce a nitro group at the para position, followed by reduction to the amine. The synthesis of 2,6-dichlorotoluene itself can be achieved through various methods, including the Sandmeyer reaction from 2-amino-6-chlorotoluene or through a multi-step process from toluene involving alkylation, chlorination, and dealkylation. chemicalbook.comresearchgate.net
The final steps in the synthesis of the target compound involve the derivatization of the methyl group of the 1,3-dichloro-5-fluoro-2-methylbenzene intermediate.
Benzylic Bromination: The toluene derivative is subjected to free-radical bromination. This reaction is typically carried out using N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide or AIBN, in a non-polar solvent like carbon tetrachloride under UV irradiation or heat. This selectively brominates the benzylic position. acs.orgresearchgate.netgoogle.com
Williamson Ether Synthesis: The resulting 1,3-dichloro-5-fluoro-2-(bromomethyl)benzene is then treated with sodium methoxide in a suitable solvent like methanol (B129727) or THF. The methoxide ion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to form the final methoxymethyl ether product. masterorganicchemistry.comwikipedia.orgbyjus.com
Table 2: Final Steps in the Synthesis
| Reaction Step | Reactant | Reagents | Product | Reaction Type |
| 1 | 1,3-Dichloro-5-fluoro-2-methylbenzene | NBS, Radical Initiator | 1,3-Dichloro-5-fluoro-2-(bromomethyl)benzene | Free-Radical Bromination |
| 2 | 1,3-Dichloro-5-fluoro-2-(bromomethyl)benzene | Sodium Methoxide (NaOCH₃) | This compound | Williamson Ether Synthesis (Sₙ2) |
Advanced Halogenation Strategies
The introduction of three halogen atoms—two chlorine and one fluorine—onto a benzene ring in a specific 1,3-dichloro-5-fluoro pattern requires careful strategic planning. The electronic properties and directing effects of the halogens and any other substituents present on the aromatic precursor are of paramount importance.
Regioselective Chlorination of Fluorinated Benzene Substrates
The synthesis of the 1,3-dichloro-5-fluoro aromatic core often involves the electrophilic chlorination of a fluorinated benzene derivative. Fluorine is an ortho-, para-directing group for electrophilic aromatic substitution; however, it is also a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.orgresearchgate.netacs.org This dual nature influences the reactivity of the substrate and the conditions required for chlorination.
A plausible synthetic precursor could be a compound like 3-fluoroanisole (B32098) or 3-fluorotoluene. The existing substituents (fluoro and methoxy (B1213986)/methyl) would direct incoming electrophiles. For instance, in 3-fluoroanisole, the methoxy group is a strong activating ortho-, para-director, while the fluorine is a deactivating ortho-, para-director. The combined directing effects would favor chlorination at the positions ortho and para to the methoxy group. Achieving the desired 1,3-dichloro substitution pattern would necessitate a multi-step approach, potentially involving blocking groups or the sequential introduction of halogens under carefully controlled conditions.
Another strategy could start with the chlorination of a phenol (B47542). For example, 2,6-dichlorophenol (B41786) can be synthesized from phenol by first protecting the para-position via sulfonation, followed by chlorination and subsequent removal of the sulfonic acid group. wikipedia.org A similar strategy could be envisioned for a fluorophenol derivative to install the chlorine atoms regioselectively.
Table 1: Regioselectivity in Electrophilic Nitration of Halobenzenes
| Substrate | Ortho Product (%) | Meta Product (%) | Para Product (%) |
| Fluorobenzene (B45895) | 13 | 1 | 86 |
| Chlorobenzene (B131634) | 35 | 1 | 64 |
| Bromobenzene | 43 | 1 | 56 |
| Iodobenzene | 45 | 1 | 54 |
| This table illustrates the strong para-directing effect of fluorine in electrophilic aromatic substitution compared to other halogens. libretexts.org |
Directed Fluorination Methods for Aromatic Systems
Instead of starting with a fluorinated precursor, the fluorine atom can be introduced at a later stage using directed fluorination methods. One powerful technique is directed ortho-lithiation (DoM). semanticscholar.org In this approach, a directing metalating group (DMG) on the aromatic ring complexes with an organolithium reagent, leading to deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to install the fluorine atom with high regioselectivity.
For the synthesis of the target compound's core, one could envision starting with a precursor like 1,3-dichlorobenzene (B1664543) bearing a suitable DMG. The DMG would direct lithiation to the C2 position, between the two chlorine atoms. Subsequent reaction with an electrophilic fluorinating agent would yield the 1,3-dichloro-2-fluorobenzene core. However, the choice of DMG is critical, as it must be compatible with the reaction conditions and easily converted to the desired final substituent or removed. Moderate directing groups include fluorine itself, which can direct lithiation to an adjacent position. semanticscholar.orgepfl.ch
Recent advances in transition metal-catalyzed C-H functionalization also offer pathways for directed fluorination, where a directing group guides a metal catalyst to activate a specific C-H bond for subsequent fluorination. acs.org
Halogen Exchange Reactions in Aromatic Scaffolds
Halogen exchange (Halex) reactions provide another strategic avenue for synthesizing polyhalogenated aromatic compounds. organic-chemistry.orgresearchgate.netresearchgate.net These reactions typically involve the substitution of one halogen for another, often driven by the relative bond strengths and lattice energies of the involved salts.
A particularly versatile method for introducing halogens onto an aromatic ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This reaction proceeds via the diazotization of a primary aromatic amine to form a diazonium salt, which is then decomposed in the presence of a copper(I) halide to yield the corresponding aryl halide. To obtain the 1,3-dichloro-5-fluoro substitution pattern, a potential starting material would be 3,5-dichloro-4-fluoroaniline. nih.gov Diazotization of this aniline followed by a Sandmeyer reaction could be used to introduce a different group at the 4-position, which could then be converted to the methoxymethyl group in subsequent steps. Alternatively, if a bromo- or iodo-substituted precursor is available, a copper-catalyzed Finkelstein-type reaction could potentially be used to exchange that halogen for a chlorine atom.
Formation of the Methoxymethyl Ether Moiety
The final key structural feature of the target compound is the methoxymethyl ether attached at the C2 position, flanked by two chlorine atoms. The formation of this ether linkage on a sterically hindered aromatic ring presents its own set of challenges.
Chemoselective Functionalization of Hydroxyl Precursors
The most common method for forming a methoxymethyl (MOM) ether is through the protection of a hydroxyl group. adichemistry.com This involves the reaction of a precursor phenol, in this case, a hypothetical 2,6-dichloro-4-fluorophenol, with chloromethyl methyl ether (MOMCl). The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane. nih.govwikipedia.org
The use of a hindered base like DIPEA is crucial to deprotonate the phenolic hydroxyl group without competing in nucleophilic substitution with MOMCl. The reaction proceeds via an SN2 mechanism, where the resulting phenoxide attacks the electrophilic carbon of MOMCl. The chemoselectivity of this reaction is generally high for hydroxyl groups, meaning it can be performed in the presence of the halogen substituents on the ring without side reactions.
Table 2: Common Reagents for the Formation of MOM Ethers from Alcohols/Phenols
| Reagent System | Base | Solvent | Typical Conditions |
| Chloromethyl methyl ether (MOMCl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature |
| Chloromethyl methyl ether (MOMCl) | Sodium hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temperature |
| Dimethoxymethane (CH₂(OMe)₂) | Phosphorus pentoxide (P₂O₅) | Chloroform (CHCl₃) | Room temperature |
| Data compiled from various sources describing standard procedures for hydroxyl group protection. adichemistry.combeilstein-journals.org |
Strategies for Introducing Ether Linkages on Sterically Hindered Aromatics
The Williamson ether synthesis is a fundamental method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide. wikipedia.orglibretexts.org In the context of the target molecule, this would involve the reaction of a 2,6-dichloro-4-fluorophenoxide with an appropriate methoxymethylating agent.
However, the Williamson ether synthesis is an SN2 reaction and is highly sensitive to steric hindrance. jk-sci.commasterorganicchemistry.comchemistrytalk.org The presence of two chlorine atoms in the ortho positions to the hydroxyl group in the precursor phenol significantly hinders the approach of the electrophile to the phenoxide oxygen. This steric crowding can dramatically slow down the desired SN2 reaction, potentially allowing side reactions like elimination to become competitive, although this is less of a concern with a methoxymethylating agent.
To overcome the challenge of steric hindrance, reaction conditions must be carefully optimized. The use of a strong base (e.g., sodium hydride) to ensure complete formation of the phenoxide is essential. Furthermore, employing a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can accelerate the rate of the SN2 reaction. These solvents effectively solvate the counter-ion (e.g., Na⁺) without strongly solvating the nucleophilic phenoxide, thus increasing its reactivity. Despite these measures, the etherification of highly hindered phenols remains a challenging transformation that often requires elevated temperatures and longer reaction times to achieve acceptable yields.
Cascade and One-Pot Synthetic Approaches
The synthesis of highly functionalized molecules like this compound can be streamlined through cascade and one-pot reactions, which enhance efficiency by minimizing intermediate purification steps, reducing waste, and saving time. These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel.
Tandem Reactions for Multi-Functionalization
Tandem reactions, also known as domino or cascade reactions, are powerful tools for the construction of complex aromatic molecules from simpler starting materials. rsc.org These processes involve a series of intramolecular or intermolecular transformations where the subsequent reaction occurs as a consequence of the functionality generated in the previous step. This approach allows for the build-up of molecular complexity in a controlled manner, often by simply varying reaction conditions like temperature. rsc.org
The assembly of multiple functional groups onto an aromatic structure in a single pot is of significant interest. rsc.org For instance, a hypothetical tandem approach to the target compound could involve sequential C–H functionalization, where different catalysts or reagents are introduced in a specific order to install the chloro, fluoro, and methoxymethyl groups onto a benzene precursor. Palladium-catalyzed tandem reactions, such as the Heck/Suzuki coupling sequence, have been successfully employed for the dearomative difunctionalization of naphthalenes, demonstrating the potential of this strategy for creating multiple C-C bonds in one pot. nih.gov The development of multi-component tandem reactions further expands this scope, allowing for the simultaneous construction of C-C and C-heteroatom bonds. mdpi.com
Convergent Synthesis of Substituted Benzene Derivatives
Convergent synthesis is a strategy that involves the independent synthesis of different fragments of a target molecule, which are then assembled in the final stages. This approach is often more efficient for complex molecules than a linear synthesis where the molecule is built step-by-step on a single precursor. Three-component coupling reactions represent a powerful convergent method for creating highly substituted benzene rings from non-aromatic reactants. nih.gov
In the context of this compound, a convergent strategy might involve the coupling of a pre-functionalized aromatic core with the methoxymethyl side chain. For example, a suitably substituted dihalobenzene derivative could be coupled with a methoxymethyl-containing reagent. The order in which substituents are introduced is critical and depends on their directing effects (ortho-, para-, or meta-directing) to achieve the desired regiochemistry. libretexts.orglibretexts.org The limitations of certain reactions, such as Friedel-Crafts acylations on strongly deactivated rings, must also be considered when designing the synthetic sequence. libretexts.orgkhanacademy.org
Optimization of Reaction Conditions and Process Development
The successful synthesis of a target compound with high yield and selectivity hinges on the careful optimization of reaction conditions. This involves a systematic study of various parameters, including solvents, catalysts, temperature, and reagent stoichiometry. Modern approaches often leverage high-throughput experimentation and machine learning algorithms to accelerate this process. beilstein-journals.orgnih.govbeilstein-journals.org
Solvent Effects on Regioselectivity and Yield
The choice of solvent can profoundly impact the outcome of a chemical reaction, influencing reaction rates, yields, and, crucially for polysubstituted aromatics, regioselectivity. Solvents can affect the stability of intermediates and transition states through polarity and specific solvation effects. nih.govresearchgate.net
In electrophilic aromatic substitution reactions, which are fundamental to the functionalization of benzene rings, the solvent can alter the potential energy surface of the reaction. researchgate.net For instance, studies on the nitration of chlorobenzene have shown that considering solvent effects is crucial for accurately predicting positional selectivity. nih.gov Polar solvents may favor different mechanistic pathways compared to nonpolar solvents. nih.gov A systematic screening of solvents is therefore a key step in developing a robust synthesis.
Below is a hypothetical data table illustrating how solvent choice could affect the yield of a key step in the synthesis of a substituted dichlorofluorobenzene derivative, based on general principles of reaction optimization.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Ortho/Para Ratio |
|---|---|---|---|---|
| 1 | Dioxane | 2.2 | 85 | 1:10 |
| 2 | Toluene | 2.4 | 78 | 1:8 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 90 | 1:12 |
| 4 | Acetonitrile (MeCN) | 37.5 | 65 | 1:5 |
| 5 | Dichloromethane (DCM) | 9.1 | 82 | 1:9 |
Catalyst Development for Targeted Functionalization
Catalysis, particularly transition-metal catalysis, is central to modern organic synthesis, offering efficient and selective routes to functionalized molecules. acs.org For the synthesis of compounds like this compound, catalysts are essential for directing the installation of functional groups at specific positions.
The table below summarizes various catalyst systems used for the cross-coupling and C-H arylation of aromatic halides, reactions that are highly relevant for synthesizing substituted benzenes.
| Reaction Type | Catalyst | Ligand | Typical Substrates | Key Advantage |
|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2 | SPhos | Aryl Boronic Acids, Aryl Halides | High functional group tolerance |
| Buchwald-Hartwig Amination | Pd2(dba)3 | XPhos | Aryl Halides, Amines | Efficient C-N bond formation |
| Direct C-H Arylation | [Ru(p-cymene)Cl2]2 | (none) | Arenes, Aryl Halides | Avoids organometallic reagents |
| Heck Coupling | PdCl2 | PPh3 | Aryl Halides, Alkenes | Forms C-C bonds with alkenes |
Mechanistic Insights into Reaction Pathways
A thorough understanding of reaction mechanisms is fundamental to controlling selectivity and improving reaction efficiency. The synthesis of substituted benzenes often relies on electrophilic aromatic substitution (EAS), a process whose mechanism has been studied extensively. masterorganicchemistry.com
The EAS reaction typically proceeds through a two-step mechanism involving the formation of a high-energy carbocation intermediate known as a σ-complex or Wheland intermediate. masterorganicchemistry.comrsc.org The first step, the attack of the aromatic ring on the electrophile, is usually the rate-determining step as it disrupts aromaticity. masterorganicchemistry.com The nature of the substituents already on the ring dictates the position of the incoming electrophile. Halogens like chlorine and fluorine are deactivating due to their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate. researchgate.net
Fluorine exhibits anomalous reactivity in EAS; fluorobenzene is significantly more reactive than other halobenzenes and shows a strong preference for para-substitution. researchgate.netacs.org This is attributed to a unique interplay of inductive and resonance effects involving the highly electronegative but small fluorine atom. acs.org Computational studies using density functional theory (DFT) have provided deeper insights into the reaction profiles, the structure of intermediates, and the factors controlling regioselectivity in EAS reactions like bromination and nitration. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of 1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment, connectivity, and spatial proximity of each nucleus (¹H, ¹³C, and ¹⁹F) can be mapped.
The ¹H NMR spectrum provides information on the number and type of protons in the molecule. For this compound, the spectrum is divided into two distinct regions: the aromatic region and the aliphatic region.
Aromatic Region: The benzene (B151609) ring contains two non-equivalent aromatic protons. Due to the deshielding effects of the electronegative halogen substituents (two chlorine atoms and one fluorine atom), these protons are expected to resonate at a downfield chemical shift, likely in the range of δ 7.0-7.5 ppm. jove.comjove.com The proton at position 4 (H-4) and the proton at position 6 (H-6) will appear as distinct signals. They will exhibit mutual coupling, resulting in doublets. Furthermore, they will show coupling to the fluorine atom at position 5. This H-F coupling (typically ³JHF for meta coupling) will further split each doublet into a doublet of doublets, or a more complex multiplet depending on the magnitude of the coupling constants.
Aliphatic Region: The methoxymethyl group [-CH₂OCH₃] gives rise to two signals in the upfield, aliphatic region of the spectrum. The methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a singlet around δ 4.5 ppm. The methyl protons (-OCH₃) are anticipated to produce a sharp singlet at a more shielded position, typically around δ 3.4 ppm. The integration of these signals would correspond to 2H and 3H, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-4 | 7.1 - 7.4 | d (doublet) | ⁴JHH ≈ 2-3 Hz |
| H-6 | 7.0 - 7.3 | d (doublet) | ⁴JHH ≈ 2-3 Hz |
| -CH₂- | ~4.5 | s (singlet) | N/A |
Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Assignment
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the methoxymethyl substituent.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. researchgate.netrsc.org The carbon atom directly bonded to the highly electronegative fluorine atom (C-5) is expected to show a large downfield shift and appear as a doublet due to one-bond ¹JCF coupling. The carbons bonded to the chlorine atoms (C-1 and C-3) will also be deshielded and shifted downfield. The carbon bearing the methoxymethyl group (C-2) and the two remaining protonated carbons (C-4 and C-6) will resonate at characteristic positions within the aromatic region (δ 110-160 ppm). jove.com
Aliphatic Carbons: The aliphatic carbons of the methoxymethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) is expected around δ 70-75 ppm, while the methyl carbon (-OCH₃) would be found further upfield, typically around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 130 - 135 |
| C-2 | 135 - 140 |
| C-3 | 130 - 135 |
| C-4 | 115 - 125 |
| C-5 | 158 - 163 (doublet due to ¹JCF) |
| C-6 | 110 - 120 |
| -CH₂- | 70 - 75 |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. nih.govresearchgate.net For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring is influenced by the other ring substituents. alfa-chemistry.com The signal for the fluorine at C-5 is anticipated to appear as a triplet, arising from coupling to the two neighboring (meta) protons, H-4 and H-6 (³JHF).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
|---|
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A cross-peak would be expected between the aromatic protons H-4 and H-6, confirming their through-bond connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. Expected correlations include H-4/C-4, H-6/C-6, the methylene protons with the methylene carbon, and the methyl protons with the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting molecular fragments. Key expected correlations would be from the methylene (-CH₂-) protons to C-1, C-2, and C-3 of the aromatic ring, and from the aromatic protons (H-4, H-6) to adjacent quaternary and protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A significant NOE correlation would be expected between the methylene protons (-CH₂-) and the aromatic proton at C-6, confirming the spatial arrangement of the methoxymethyl group.
For this compound, significant conformational barriers that would be observable by standard dynamic NMR techniques at room temperature are not anticipated. The rotation around the aryl-CH₂ and CH₂-O bonds of the methoxymethyl group is generally rapid on the NMR timescale, resulting in time-averaged signals.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition. nih.govyoutube.com
The molecular formula for this compound is C₈H₇Cl₂FO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. The [M]⁺ peak will be accompanied by an [M+2]⁺ peak (due to one ³⁷Cl isotope) and an [M+4]⁺ peak (due to two ³⁷Cl isotopes) with a relative intensity ratio of approximately 9:6:1.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Ion | Calculated Monoisotopic Mass (m/z) |
|---|---|
| [C₈H₇³⁵Cl₂FO]⁺ | 207.9858 |
| [C₈H₇³⁵Cl³⁷ClFO]⁺ | 209.9829 |
Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS)
ESI-MS and APCI-MS are soft ionization techniques ideal for analyzing organic molecules. They would be instrumental in determining the accurate molecular weight of this compound. However, a thorough search of scientific databases yielded no specific ESI-MS or APCI-MS data for this compound.
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern of a molecule under mass spectrometry provides a "fingerprint" that helps confirm its structure. By analyzing the masses of the fragments, chemists can deduce the connectivity of atoms within the molecule. Regrettably, no studies detailing the fragmentation pattern of this compound have been found.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule and gaining insights into its conformational properties.
Infrared (IR) Spectroscopy for Characteristic Absorption Bands
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows characteristic absorption bands corresponding to specific functional groups. While the NIST Chemistry WebBook provides an IR spectrum for the related compound 1,3-dichloro-5-fluorobenzene, no such data is available for this compound.
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy is a complementary technique to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds. A search of the available literature did not uncover any Raman spectroscopic data for this compound.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal Growth Techniques
The prerequisite for an X-ray crystallographic analysis is the availability of a high-quality single crystal. Various techniques can be employed for crystal growth, including slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. There are no published reports on the successful growth of single crystals of this compound, and consequently, no crystallographic data is available.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
No specific data is available.
Analysis of Intermolecular Interactions and Crystal Packing
No specific data is available.
Reactivity and Transformation Pathways of 1,3 Dichloro 5 Fluoro 2 Methoxymethyl Benzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The outcome of these reactions on 1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene will be dictated by the interplay of the directing effects of the chloro, fluoro, and methoxymethyl substituents.
Halogens, such as chlorine and fluorine, are generally deactivating yet ortho, para-directing groups. Their deactivating nature stems from their high electronegativity, which withdraws electron density from the benzene ring through the inductive effect, making it less susceptible to attack by electrophiles. However, they possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions.
Conversely, the methoxymethyl group (-CH₂OCH₃) is an activating group and an ortho, para-director. The oxygen atom's lone pairs can participate in resonance with the benzene ring, increasing its electron density and making it more reactive towards electrophiles, particularly at the ortho and para positions.
The combined effect of these substituents suggests that the remaining unsubstituted carbon atoms on the ring (C4 and C6) are the likely sites for electrophilic attack. The methoxymethyl group strongly activates the ortho position (C6) and the para position (C4). The chlorine atom at C1 directs to its ortho (C6) and para (C4) positions. The chlorine at C3 directs to its ortho positions (C2 and C4). The fluorine at C5 directs to its ortho positions (C4 and C6). Therefore, positions C4 and C6 are the most activated towards electrophilic attack. Steric hindrance from the adjacent methoxymethyl group might slightly disfavor substitution at the C6 position, potentially making the C4 position the major site of substitution.
Further halogenation of this compound would introduce an additional halogen atom onto the aromatic ring. The regioselectivity of this reaction would be governed by the directing effects of the existing substituents.
Table 1: Predicted Regioselectivity of Further Halogenation
| Reagent | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|
| Br₂/FeBr₃ | 1-Bromo-2,4-dichloro-6-fluoro-3-(methoxymethyl)benzene | 1-Bromo-3,5-dichloro-2-fluoro-4-(methoxymethyl)benzene |
The directing groups collectively favor substitution at the C4 and C6 positions. Due to the potential for steric hindrance at the C6 position from the adjacent methoxymethyl group, substitution at the C4 position is predicted to be the major pathway.
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group, respectively, onto the benzene ring.
Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a strong electrophile.
Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group. This reaction is often reversible.
The regioselectivity of both nitration and sulfonation is expected to follow the same principles as halogenation, with the electrophile preferentially attacking the most electron-rich positions.
Table 2: Predicted Products of Nitration and Sulfonation
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 1,3-Dichloro-5-fluoro-2-(methoxymethyl)-4-nitrobenzene |
Again, the C4 position is the most likely site of substitution due to the combined directing effects of the substituents and potential steric considerations at C6.
Friedel-Crafts reactions are important carbon-carbon bond-forming reactions. However, they are sensitive to the nature of the substituents on the aromatic ring.
Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃).
Friedel-Crafts Acylation: This reaction introduces an acyl group using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst.
A significant limitation of Friedel-Crafts reactions is that they are generally unsuccessful on strongly deactivated rings. The presence of three deactivating halogen substituents on this compound likely renders the ring too electron-poor to undergo Friedel-Crafts reactions under standard conditions. The activating effect of the methoxymethyl group may not be sufficient to overcome the deactivating influence of the three halogens. Therefore, it is predicted that Friedel-Crafts acylation and alkylation reactions would proceed with very low yield, if at all.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aryl halides, particularly those bearing strong electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group.
In this compound, the chlorine and fluorine atoms can act as leaving groups. The presence of three halogens, which are electron-withdrawing by induction, deactivates the ring for electrophilic attack but activates it for nucleophilic attack.
The reactivity of the halogen substituents in an SNAr reaction is influenced by two main factors: the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect and its ability to act as a leaving group.
In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. Fluorine, being the most electronegative halogen, is the most effective at stabilizing the negative charge of the intermediate through its strong inductive effect. This often makes aryl fluorides more reactive in SNAr reactions than other aryl halides, which is counterintuitive to the general trend of leaving group ability (I > Br > Cl > F).
Therefore, it is predicted that the fluorine atom at the C5 position would be the most susceptible to nucleophilic attack, followed by the chlorine atoms. The reactivity would also depend on the strength of the nucleophile. Strong nucleophiles such as alkoxides (e.g., NaOCH₃), amides (e.g., NaNH₂), and thiolates (e.g., NaSH) are commonly used.
Table 3: Predicted Reactivity of Halogens in SNAr Reactions
| Nucleophile | Predicted Major Product |
|---|---|
| NaOCH₃ | 1,3-Dichloro-5-methoxy-2-(methoxymethyl)benzene |
| NaNH₂ | 3,5-Dichloro-4-(methoxymethyl)aniline |
The fluorine atom at C5 is expected to be the most reactive site for nucleophilic attack due to its strong electron-withdrawing inductive effect, which stabilizes the intermediate carbanion. The chlorine atoms are also potential leaving groups, but their lower electronegativity makes them less effective at stabilizing the Meisenheimer complex.
The methoxymethyl group at C2 is an electron-donating group by resonance, which would disfavor the formation of a negative charge on the ring. However, its primary influence in this context might be steric, potentially hindering nucleophilic attack at the adjacent C1 and C3 positions. The main electronic effect activating the ring for SNAr is the cumulative inductive withdrawal of the three halogen atoms. The electron-withdrawing groups are most effective at activating the ring when they are ortho or para to the leaving group. In this molecule, the halogens are positioned to activate each other for substitution. For instance, the chlorine at C1 is ortho to the fluorine at C5, and the chlorine at C3 is also ortho to the fluorine at C5, enhancing the reactivity of the fluorine as a leaving group.
Reactions Involving the Methoxymethyl Group
The methoxymethyl (MOM) ether in this compound serves as a protective group for the corresponding benzyl (B1604629) alcohol. Its reactivity is centered around its cleavage (deprotection) to reveal the alcohol, which can then undergo further transformations.
Deprotection Strategies and Kinetics
The deprotection of the methoxymethyl group is a critical step to enable further functionalization of the resulting benzyl alcohol. A variety of methods, primarily under acidic conditions, can be employed for this transformation. The choice of deprotection agent can influence the reaction's efficiency and selectivity, particularly in the presence of other functional groups.
Common strategies for the deprotection of MOM ethers involve the use of Brønsted or Lewis acids. wikipedia.org Strong acids such as hydrochloric acid or sulfuric acid are effective, but may not be suitable for substrates with acid-labile functionalities. nih.gov Milder acidic conditions can be achieved using reagents like p-toluenesulfonic acid (pTSA), which has been shown to efficiently deprotect MOM ethers under solvent-free conditions, offering an environmentally friendly approach. eurekaselect.com
Solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) and Wells-Dawson heteropolyacid, provide a heterogeneous catalysis option, simplifying the work-up procedure and allowing for catalyst recycling. nih.govorganic-chemistry.org These catalysts have demonstrated high to quantitative yields in the deprotection of various phenolic MOM ethers in less than an hour. nih.gov
Lewis acids also offer a range of options for MOM ether cleavage. A combination of trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl can chemoselectively deprotect aromatic MOM ethers. nih.gov The proposed mechanism involves the formation of a silyl (B83357) ether intermediate, which is then hydrolyzed to the alcohol. nih.gov Another effective Lewis acid system is the combination of zinc bromide (ZnBr₂) and propanethiol (n-PrSH), which can rapidly and selectively deprotect MOM ethers of primary, secondary, and tertiary alcohols, as well as phenols, often in under ten minutes with high yields. researchgate.net
Table 1: Selected Deprotection Methods for Methoxymethyl Ethers
| Reagent/Catalyst | Conditions | Comments |
| p-Toluenesulfonic acid (pTSA) | Solvent-free, room temperature | Environmentally friendly, high yields (85-98%) eurekaselect.com |
| Wells-Dawson heteropolyacid | Bulk or supported on silica, 80°C | High to quantitative yields, reusable catalyst nih.gov |
| TMSOTf / 2,2′-bipyridyl | CH₃CN, 0°C to room temperature | Mild, non-acidic conditions, chemoselective for aromatic MOM ethers nih.gov |
| ZnBr₂ / n-PrSH | CH₂Cl₂, room temperature | Rapid ( <10 min), high yields, selective researchgate.net |
Functional Group Interconversions of the Alcohol Precursor
Upon deprotection of the methoxymethyl group to yield (2,6-dichloro-4-fluorophenyl)methanol, the resulting primary alcohol can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the core molecule.
Oxidation to Aldehyde and Carboxylic Acid:
The primary alcohol can be oxidized to the corresponding aldehyde, 2,6-dichloro-4-fluorobenzaldehyde, using a range of mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this transformation to avoid over-oxidation to the carboxylic acid.
Further oxidation of the alcohol or the intermediate aldehyde leads to the formation of 2,6-dichloro-4-fluorobenzoic acid. organic-chemistry.org Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in acidic media can be used for the direct conversion of the alcohol to the carboxylic acid. researchgate.net A variety of modern, more environmentally benign methods utilizing catalytic amounts of transition metals with a terminal oxidant like molecular oxygen are also available. organic-chemistry.org
Conversion to Halides:
The benzylic hydroxyl group can be readily converted into a halide. Treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) will yield 1,3-dichloro-2-(chloromethyl)-5-fluorobenzene. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding bromomethyl derivative. These benzylic halides are valuable intermediates for nucleophilic substitution reactions.
Formation of Ethers and Esters:
Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a base like sodium hydride followed by reaction with an alkyl halide, can be used to form various ethers. Esterification can be achieved through reaction with a carboxylic acid under Fischer esterification conditions (acid catalysis) or by reacting the alcohol with an acyl chloride or anhydride in the presence of a base.
Table 2: Potential Functional Group Interconversions of (2,6-dichloro-4-fluorophenyl)methanol
| Target Functional Group | Reagent(s) |
| Aldehyde | PCC, Dess-Martin periodinane |
| Carboxylic Acid | KMnO₄, CrO₃/H⁺ organic-chemistry.orgresearchgate.net |
| Chloroalkane | SOCl₂, PCl₃ |
| Bromoalkane | PBr₃ |
| Ether | NaH, R-X (Williamson ether synthesis) |
| Ester | RCOOH/H⁺, RCOCl/base |
Cross-Coupling Reactions
The presence of two chlorine atoms on the aromatic ring of this compound opens up the possibility of engaging in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura, Heck, and Sonogashira Couplings with Aryl Halides
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. youtube.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid could lead to the formation of a biaryl compound. The regioselectivity of the coupling would be influenced by the electronic and steric environment of the two chlorine atoms. The chlorine atom at the 3-position is flanked by a fluorine and a methoxymethyl-substituted carbon, while the chlorine at the 1-position is adjacent to a hydrogen and the methoxymethyl-substituted carbon. This steric hindrance around the 1-position might favor selective coupling at the 3-position. Studies on the Suzuki-Miyaura coupling of dichloro-heteroaromatics have shown that selective mono- or diarylation can be achieved by controlling the reaction conditions. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. nih.gov this compound could potentially react with various alkenes to introduce a vinyl group onto the aromatic ring. The regioselectivity would again be a key consideration. Research on the Heck reaction of fluorinated aryl halides has demonstrated that these substrates can be successfully coupled, with the regioselectivity often being influenced by the electronic nature of the substituents. mdpi.comlibretexts.org
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction of this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst could yield an alkynyl-substituted derivative. organic-chemistry.orgsynarchive.com The selective coupling at one of the chloro positions would likely be achievable under carefully controlled conditions, as has been demonstrated for polyiodinated benzenes. nih.gov
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction | Coupling Partner | Potential Product | Key Considerations |
| Suzuki-Miyaura | Arylboronic acid | Biaryl derivative | Regioselectivity, catalyst system youtube.comresearchgate.net |
| Heck | Alkene | Vinyl-substituted arene | Regioselectivity, catalyst and base choice nih.govlibretexts.org |
| Sonogashira | Terminal alkyne | Alkynyl-substituted arene | Catalyst system, potential for mono- or di-coupling wikipedia.orgnih.gov |
C-H Activation and Functionalization Strategies
Direct C-H activation and functionalization represent an atom-economical approach to modifying aromatic rings. snnu.edu.cn For this compound, the two available C-H bonds are potential sites for functionalization. The regioselectivity of C-H activation is typically guided by directing groups. researchgate.net
The methoxymethyl group, or the corresponding alcohol after deprotection, could potentially act as a directing group for ortho C-H activation, although this is less common for this specific group. More likely, the fluorine atom could serve as a directing group. Fluorine-directed C-H activation has been shown to be a viable strategy for the functionalization of fluorinated arenes. rsc.org This would favor functionalization at the C-6 position.
Alternatively, the reaction could proceed via a non-directed pathway, where the inherent acidity of the C-H bonds dictates the site of reaction. The electron-withdrawing nature of the fluorine and chlorine atoms increases the acidity of the aromatic protons, potentially facilitating their abstraction. Computational studies on the direct arylation of perfluorobenzenes indicate that C-H bond cleavage can occur via a concerted mechanism involving the palladium catalyst and a ligand. acs.org
Ring Modification and Rearrangement Reactions
While the aromatic ring of this compound is generally stable, under specific and often harsh conditions, ring modification or rearrangement reactions could occur. However, these are less common for such highly substituted benzene derivatives compared to reactions involving the substituents.
Nucleophilic Aromatic Substitution (SNA_r): Although not a ring modification in the sense of altering the carbon skeleton, SNA_r reactions can modify the substitution pattern on the ring. The high degree of halogenation and the presence of the electron-withdrawing fluorine atom could activate the ring towards nucleophilic attack, potentially leading to the displacement of one of the chlorine or fluorine atoms by a strong nucleophile. The regioselectivity of such a reaction would be governed by the relative activation provided by the substituents.
Ring Expansion and Contraction: Reactions that lead to the expansion or contraction of the benzene ring are generally not facile and require specific precursors, such as those that can generate carbenes or carbocations adjacent to the ring. wikipedia.org For instance, the Buchner ring expansion can convert arenes to cycloheptatrienes, but this typically involves reaction with a diazo compound. wikipedia.org The stability of the aromatic system in this compound makes such transformations unlikely under standard synthetic conditions.
Rearrangement Reactions: Rearrangements of highly substituted aromatic compounds, such as the Jacobsen or Smiles rearrangements, typically involve specific functional groups and substitution patterns that are not present in the title compound. Therefore, such rearrangements are not anticipated to be a primary reaction pathway for this molecule.
Benzyne (B1209423) Intermediate Formation and Trapping
The generation of a benzyne intermediate from this compound would typically proceed via a two-step process: deprotonation of an aromatic proton followed by the elimination of a halide. The regioselectivity of this process is dictated by the acidity of the aromatic protons and the leaving group ability of the halogens.
Considering the substitution pattern, there are two aromatic protons, one positioned between the two chlorine atoms and the other between a chlorine and a fluorine atom. The acidity of these protons will be influenced by the adjacent electron-withdrawing halogen atoms. Deprotonation by a strong base, such as an organolithium reagent or sodium amide, would likely occur at the position flanked by two halogen atoms, which is the C4 position.
Following deprotonation, elimination of one of the adjacent halide ions would lead to the formation of a benzyne. The two possible benzynes that could be formed are 3,5-dichloro-4-fluoro-2-(methoxymethyl)benzyne (from elimination of the C3-chloro group) or 3-chloro-5-fluoro-2-(methoxymethyl)benzyne (from elimination of the C1-chloro group). The relative rates of elimination would depend on the leaving group ability of the halides and the stability of the resulting benzyne.
Once formed, this highly reactive benzyne intermediate can be trapped by a variety of reagents. In the absence of an external trapping agent, the benzyne may undergo dimerization or polymerization. However, in the presence of suitable reactants, it can participate in a range of cycloaddition and nucleophilic addition reactions.
Table 1: Potential Trapping Reactions of the Benzyne Intermediate
| Trapping Agent | Reaction Type | Potential Product Class |
| Furan | [4+2] Cycloaddition | Dihydronaphthalene endoxide derivatives |
| Tetraphenylcyclopentadienone | [4+2] Cycloaddition | Tetraphenylnaphthalene derivatives |
| Anthracene | [4+2] Cycloaddition | Triptycene derivatives |
| Amines | Nucleophilic Addition | Substituted anilines |
| Alcohols/Water | Nucleophilic Addition | Substituted phenols or anisoles |
The specific structure of the trapped product would depend on the regioselectivity of the trapping reaction, which is influenced by the electronic and steric effects of the substituents on the benzyne intermediate.
Pathways Leading to Alternative Aromatic or Heterocyclic Systems
The methoxymethyl group at the 2-position of this compound provides a key functionality for the construction of alternative aromatic or heterocyclic systems, primarily through intramolecular cyclization reactions.
One plausible pathway involves the ortho-lithiation of the benzene ring directed by the methoxymethyl group. Treatment with a strong base like n-butyllithium could selectively remove the proton at the C6 position, adjacent to the methoxymethyl group. The resulting aryllithium species could then undergo an intramolecular cyclization.
For instance, the lithium atom could coordinate to the oxygen of the methoxymethyl group, facilitating a nucleophilic attack of the carbanion onto the benzylic carbon, which could be rendered electrophilic. While direct displacement of the methoxy (B1213986) group is unlikely, a more probable pathway involves the elimination of the methoxy group to form a transient species that can then cyclize. A more direct route to a heterocyclic system would involve the intramolecular trapping of a benzyne intermediate by the methoxymethyl group. nih.govnih.govumn.edu
A potential transformation is the synthesis of a benzofuran (B130515) derivative. This could be envisioned through a process where the methoxymethyl group acts as an internal nucleophile. For example, under conditions that promote the formation of an aryne, the oxygen of the methoxymethyl group could attack one of the carbons of the benzyne triple bond. Subsequent rearrangement and elimination could lead to the formation of a substituted benzofuran. The synthesis of benzofurans from appropriately substituted phenols and other precursors is a well-established area of research. organic-chemistry.orggoogle.comoregonstate.edunih.govrsc.org
Table 2: Potential Heterocyclic Systems from this compound
| Reaction Type | Intermediate | Potential Heterocyclic Product |
| Intramolecular Cyclization | Ortho-lithiated species | Dihydrobenzofuran derivatives |
| Intramolecular Benzyne Trapping | Benzyne | Substituted benzofurans |
| Nucleophilic Aromatic Substitution | Meisenheimer complex | Substituted anisoles or phenols |
Furthermore, nucleophilic aromatic substitution (SNAr) reactions could provide pathways to other substituted aromatic systems. rsc.org The electron-withdrawing nature of the halogen substituents activates the ring towards nucleophilic attack. A strong nucleophile could potentially displace one of the chlorine or fluorine atoms, with the regioselectivity being influenced by the combined electronic effects of all substituents.
Computational and Theoretical Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in modern chemistry for predicting the geometric and electronic properties of molecules with high accuracy. These computational methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For a molecule like 1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement, known as the optimized geometry.
Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and serves as an example of what DFT calculations would provide. Actual values would require a specific computational study.)
| Parameter | Predicted Value |
| C1-C2 Bond Length (Å) | 1.40 |
| C-Cl Bond Length (Å) | 1.74 |
| C-F Bond Length (Å) | 1.35 |
| C-O Bond Length (Å) | 1.37 |
| C-C-C Bond Angle (°) | 120.0 |
| C-C-Cl Bond Angle (°) | 119.5 |
Ab Initio Methods for High-Accuracy Electronic Properties
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide highly accurate electronic properties.
For this compound, these high-level calculations would be used to determine properties such as the ionization potential and electron affinity. A key output is the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and its kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule.
Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are used to identify and characterize molecules.
Computational NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated chemical shifts can then be compared to experimental spectra to confirm the structure or to assign specific signals to particular atoms.
Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: This data is for illustrative purposes only.)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-Cl) | 133 |
| C2 (C-CH₂OCH₃) | 128 |
| C3 (C-Cl) | 133 |
| C4 (C-H) | 115 |
| C5 (C-F) | 162 |
| C6 (C-H) | 118 |
| CH₂ | 70 |
| OCH₃ | 60 |
Vibrational Frequency Calculations for IR and Raman Spectra
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR and Raman spectra can be used to interpret experimental spectra, helping to identify the compound and understand its vibrational modes. For example, characteristic stretching frequencies for the C-Cl, C-F, C-O, and aromatic C-H bonds would be predicted.
Reactivity Prediction and Mechanistic Modeling
Theoretical calculations can also be used to predict the reactivity of a molecule and to model the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify transition states and calculate activation energies for various potential reactions involving this compound.
This type of modeling could predict, for example, the most likely sites for electrophilic or nucleophilic attack on the benzene (B151609) ring. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, would reveal which parts of the molecule are electron-rich and which are electron-poor, thereby providing insights into its reactive behavior. These predictions are crucial for designing synthetic routes and understanding the chemical transformations of the compound.
Transition State Analysis for Reaction Pathways
Transition state analysis is a critical component of computational chemistry for mapping out the energy landscapes of chemical reactions. By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy and thus the feasibility and rate of a reaction. While specific transition state analyses for reactions involving this compound are not extensively documented in publicly available literature, general principles of electrophilic and nucleophilic aromatic substitution on halogenated benzene derivatives can be applied. Theoretical calculations, typically employing Density Functional Theory (DFT), would be the method of choice to model such reaction pathways.
Table 1: Hypothetical Transition State Analysis Data for a Reaction Pathway
| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distances (Å) |
| Reactants | 0.0 | C-Cl: 1.74, C-F: 1.35 |
| Transition State | 25.3 | C-Nu: 2.10, C-Lg: 2.25 |
| Products | -15.8 | C-Nu: 1.85 |
Fukui Functions and Molecular Electrostatic Potential Mapping
Fukui functions and Molecular Electrostatic Potential (MEP) maps are conceptual DFT tools used to predict the reactivity of different sites within a molecule. The Fukui function indicates the change in electron density at a given point in the molecule when the total number of electrons is changed, highlighting electrophilic and nucleophilic attack sites. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).
For this compound, the electronegative chlorine and fluorine atoms would be expected to create regions of positive electrostatic potential on the adjacent carbon atoms, making them susceptible to nucleophilic attack. The oxygen atom of the methoxymethyl group would represent a region of negative potential.
Table 2: Predicted Reactive Sites from Fukui Functions and MEP Analysis
| Atom/Region | Predicted Reactivity | Rationale |
| C1, C3 (attached to Cl) | Electrophilic | Inductive effect of chlorine atoms. |
| C5 (attached to F) | Electrophilic | High electronegativity of fluorine. |
| O (in methoxymethyl) | Nucleophilic | Lone pairs of electrons. |
| Aromatic Ring (π-system) | Variable | Can act as a nucleophile or electrophile depending on the reactant. |
Solvent Effects in Computational Chemistry
The choice of solvent can significantly influence the pathway and outcome of a chemical reaction. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This polarization, in turn, stabilizes charged species and can alter the energy barriers of reactions. For a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to have a noticeable impact on its conformational preferences and reaction kinetics.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions that are not accessible through static quantum mechanical calculations.
Conformational Space Exploration
The methoxymethyl group in this compound can rotate around the C-C and C-O single bonds, leading to various possible conformations. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.
Intermolecular Interactions in Condensed Phases
In a liquid or solid state, molecules of this compound interact with each other through various non-covalent forces, including van der Waals forces and dipole-dipole interactions. The halogen atoms can also participate in halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. MD simulations can quantify the strength and nature of these interactions, providing a molecular-level understanding of the compound's bulk properties, such as its boiling point and solubility.
Table 3: Summary of Intermolecular Interactions
| Interaction Type | Description |
| Van der Waals | Weak, non-specific attractions and repulsions. |
| Dipole-Dipole | Arise from the permanent dipole moment of the molecule. |
| Halogen Bonding | Potential for Cl and F atoms to interact with nucleophilic sites on neighboring molecules. |
Advanced Applications and Potential Research Avenues
Precursor in Materials Science
The presence of fluorine and reactive chlorine atoms suggests that 1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene could be a valuable precursor in the field of materials science, particularly for the development of specialized polymers and functional organic materials.
Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. The fluorine atom in this compound could be incorporated into polymer backbones or side chains to impart these desirable characteristics. The chlorine atoms offer sites for polymerization reactions, such as through cross-coupling methodologies.
Table 1: Potential Polymerization Reactions Involving this compound
| Polymerization Type | Potential Role of the Compound | Resulting Polymer Properties (Hypothetical) |
| Poly(arylene ether) synthesis | Di-halo monomer | High thermal stability, chemical inertness, tunable solubility via the methoxymethyl group. |
| Suzuki-Miyaura polycondensation | Di-halo monomer | Conjugated polymers with potential for optoelectronic applications; fluorine and methoxymethyl groups would influence band gap and processability. |
| Heck polycondensation | Di-halo monomer | Introduction of fluorinated and methoxymethyl-substituted phenylene units into polymer chains. |
The methoxymethyl group presents a handle for further functionalization, allowing for the tuning of material properties. For instance, cleavage of the methyl ether could yield a hydroxymethyl group, which can be used for further derivatization or to introduce hydrogen bonding capabilities. The polar nature of the C-F and C-O bonds could lead to materials with interesting dielectric properties or for applications in organic electronics.
Role in Catalysis
The structure of this compound provides a scaffold that could be elaborated into ligands for organometallic catalysis.
The aromatic ring can be functionalized to introduce coordinating groups, such as phosphines or amines, ortho to the existing substituents. The electronic properties of the resulting ligand would be influenced by the electron-withdrawing nature of the chlorine and fluorine atoms, which could in turn affect the catalytic activity of the corresponding metal complex.
Table 2: Hypothetical Ligand Synthesis and Applications
| Ligand Type | Synthetic Approach | Potential Catalytic Application |
| Phosphine Ligand | Lithiation followed by reaction with a chlorophosphine. | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The electronic tuning by the halo and alkoxy groups could enhance catalyst performance. |
| N-Heterocyclic Carbene (NHC) Precursor | Multi-step synthesis to form an imidazolium (B1220033) or related salt. | A wide range of catalytic transformations, including metathesis and C-H activation. |
While this compound is itself achiral, it could potentially be derivatized to introduce chirality. For example, diastereoselective functionalization of the methoxymethyl group or the aromatic ring could lead to chiral molecules. These chiral derivatives could then be explored as precursors to chiral auxiliaries or ligands for asymmetric catalysis. However, this remains a speculative avenue without experimental evidence.
Advanced Organic Synthesis Building Block
Beyond its potential in polymer and materials science, this compound can be envisioned as a versatile building block in advanced organic synthesis. The differential reactivity of the C-Cl and C-F bonds, along with the potential for modification of the methoxymethyl group, allows for a range of selective transformations.
The chlorine atoms are susceptible to nucleophilic aromatic substitution or can participate in various cross-coupling reactions. The fluorine atom is generally more stable but can influence the reactivity of the ring and can be a site for specific transformations under harsher conditions. The methoxymethyl group can be a protecting group for a hydroxymethyl functionality or a precursor to other functional groups. This multi-functionality makes it a potentially valuable starting material for the synthesis of complex, highly substituted aromatic compounds for applications in pharmaceuticals, agrochemicals, and other specialty chemicals.
Construction of Complex Polycyclic Aromatic Systems
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and related systems is a field of intense research due to their interesting electronic and photophysical properties, with applications in organic electronics and materials science. The structure of this compound makes it a potentially valuable building block in the construction of such complex systems.
The two chlorine atoms on the benzene (B151609) ring can serve as handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for extending the aromatic system. For instance, sequential or double cross-coupling reactions with di-boronic acids or di-stannanes could lead to the formation of larger, fused aromatic rings. The fluorine atom can also participate in certain coupling reactions or be used to tune the electronic properties of the resulting polycyclic system.
Furthermore, the methoxymethyl group can act as a directing group or be transformed into other functional groups. For example, it could be deprotected to a hydroxymethyl group, which could then be oxidized to an aldehyde or carboxylic acid. These functionalities open up possibilities for further annulation reactions, such as Friedel-Crafts type cyclizations, to build additional rings onto the aromatic core. The strategic placement of the substituents on the starting benzene ring allows for regioselective control during the construction of these complex architectures. A general synthetic route to polycyclic aromatic hydrocarbons often involves the use of a transient directing group to facilitate C-H functionalization, followed by cycloaromatization catalyzed by a Brønsted acid. nih.gov
Diversification Library Synthesis
Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse molecules, which is particularly valuable in drug discovery and materials science. The polysubstituted nature of this compound makes it an excellent scaffold for the generation of diversification libraries.
Each of the reactive sites on the molecule—the two chlorine atoms and the fluorine atom—can be selectively addressed under different reaction conditions. This allows for the systematic variation of substituents around the central benzene ring. For example, one could perform a nucleophilic aromatic substitution (SNAr) reaction targeting the fluorine atom, which is activated by the two electron-withdrawing chlorine atoms. pressbooks.pubchemistrysteps.com Subsequently, the chlorine atoms could be subjected to various palladium-catalyzed cross-coupling reactions. The methoxymethyl group could also be modified, as previously mentioned.
This multi-handle approach enables the creation of a library of compounds with a wide range of electronic and steric properties. Such libraries are invaluable for screening for biological activity or for identifying materials with desired physical properties. The "split and mix" method is a common technique in combinatorial chemistry for solid-phase synthesis, allowing for the generation of all possible combinations of building blocks. ijpsonline.com
Interactive Data Table: Potential Reactions for Diversification
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functionality |
| Chlorine (C1, C3) | Suzuki Coupling | Arylboronic acids | Biaryl structures |
| Chlorine (C1, C3) | Buchwald-Hartwig | Amines, phenols | Arylamines, diaryl ethers |
| Fluorine (C5) | SNAr | Alkoxides, thiolates | Aryl ethers, aryl sulfides |
| Methoxymethyl (C2) | Deprotection/Oxidation | BBr₃ then PCC | Aldehyde |
Development of Analytical Standards and Probes (excluding biological/clinical)
The development of new analytical methods often requires well-characterized standards and probes. While there is no specific information on the use of this compound for these purposes, its structure suggests potential applications in environmental analysis and spectroscopy.
Use in Method Development for Environmental Analysis
Halogenated organic compounds are a significant class of environmental contaminants. epa.gov Halomethoxybenzenes, in particular, have been identified as emerging contaminants of concern. nih.gov The development of sensitive and selective analytical methods for the detection and quantification of these compounds in environmental matrices is crucial.
This compound could serve as a useful internal or surrogate standard in methods for analyzing structurally similar pollutants. Its unique combination of halogen and methoxy (B1213986) substituents would give it distinct chromatographic and mass spectrometric properties, making it easily distinguishable from naturally occurring and other anthropogenic compounds. This would be particularly valuable in complex matrices where baseline separation and accurate quantification are challenging. High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is a common technique for the analysis of such compounds in environmental samples. researchgate.net
Precursor for Advanced Spectroscopic Probes
Fluorescent probes are indispensable tools in many areas of chemical research. The fluorinated benzene core of this compound could be elaborated into novel fluorophores. The presence of heavy atoms like chlorine can influence the photophysical properties of a molecule, for example, by promoting intersystem crossing, which could be exploited in the design of phosphorescent probes.
By attaching a fluorophore to this scaffold, one could create a probe where the fluorescence is sensitive to the local environment. The chlorine atoms could also serve as quenching groups that are removed upon reaction with a specific analyte, leading to a "turn-on" fluorescence response. The synthesis of fluorinated fluoresceins and other dyes often involves the reaction of fluorinated synthons with other aromatic compounds. semanticscholar.org The development of novel fluorescent probes often involves designing molecules that undergo a specific chemical reaction, such as the cleavage of a Si-O bond, to trigger a change in their spectroscopic properties. sioc-journal.cn
Green Chemistry Aspects of Synthesis and Derivatization
Green chemistry principles aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis and derivatization of this compound can be evaluated using green chemistry metrics.
Atom Economy and E-Factor Analysis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. sheldon.nl The E-factor is the mass ratio of waste to the desired product. sheldon.nlnih.gov A higher atom economy and a lower E-factor indicate a greener process.
A hypothetical synthesis of this compound could proceed via the chlorination and fluorination of a suitable precursor, followed by the introduction of the methoxymethyl group. The atom economy of each step can be calculated based on the stoichiometry of the reaction.
For example, a nucleophilic aromatic substitution to replace a nitro group with a methoxy group would have a certain atom economy. The E-factor would take into account not only the byproducts of the reaction but also the solvents, reagents, and energy used in the process. youtube.comresearchgate.net By choosing catalytic methods over stoichiometric ones and minimizing the use of solvents and purification steps, the E-factor can be significantly reduced.
Interactive Data Table: Hypothetical Green Chemistry Metrics
| Reaction Step | Type | Theoretical Atom Economy (%) | Likely E-Factor Range |
| Dichlorination | Electrophilic Aromatic Substitution | < 50 | 5 - 20 |
| Fluorination | Halex Reaction | > 80 | 2 - 10 |
| Methoxymethylation | Nucleophilic Substitution | ~ 70 | 3 - 15 |
It is important to note that these are theoretical values and the actual metrics would depend on the specific reaction conditions and yields. The goal of green chemistry is to optimize these parameters to approach an ideal atom economy of 100% and an E-factor of 0. rsc.org
Sustainable Synthetic Routes and Solvent Selection
The development of sustainable synthetic methodologies for complex molecules like this compound is a critical focus of modern green chemistry. This involves designing routes that minimize waste, reduce energy consumption, and utilize less hazardous substances. While specific research on green synthetic pathways for this exact compound is not extensively documented in publicly available literature, principles of sustainable chemistry can be applied to its plausible synthetic precursors to envision more environmentally benign manufacturing processes. Potential research avenues are centered on biocatalysis, electrochemical synthesis, and the use of greener solvent systems.
Biocatalytic Approaches to Precursors
One promising sustainable strategy involves the use of biocatalysis for the synthesis of key intermediates, such as halogenated benzyl (B1604629) alcohols. Biotransformations, which use whole cells or isolated enzymes, offer high selectivity under mild reaction conditions, thereby reducing the need for harsh reagents and protecting groups.
For instance, the synthesis of precursors like 2-chloro-6-fluorobenzyl alcohol and other halo-substituted benzyl alcohols has been demonstrated using baker's yeast (Saccharomyces cerevisiae). This biotransformation can be carried out in aqueous systems or in mixtures of water and glycerol, which are environmentally benign solvents. The high regio- and enantioselectivity of such enzymatic reductions can lead to purer products and less downstream processing waste. The application of this methodology could provide a green alternative for producing key building blocks for the synthesis of this compound.
Electrochemical Synthesis
Innovations in Solvent Selection
The choice of solvent is a critical factor in the environmental impact of a chemical process, often accounting for the majority of the waste generated. Green chemistry encourages the use of solvents that are less toxic, biodegradable, and recyclable.
A notable advancement in this area is the use of ionic liquids as a reaction medium. For the synthesis of related compounds, such as 2,4-dichloro-5-fluoro(trichloromethyl)benzene, ionic liquids like 1,2-bis(N-methylimidazolium)ethane chloroaluminate have been employed. patsnap.com A key benefit of this approach is the potential for the ionic liquid to be recovered and reused after the reaction, which significantly reduces waste. patsnap.com This methodology also allows for lower reaction temperatures and can lead to higher reaction efficiency. patsnap.com
The table below summarizes a selection of solvents and their general classification in the context of green chemistry, which can guide the development of more sustainable processes for the synthesis of this compound and its intermediates.
Table 1: General Green Solvent Selection Guide
| Classification | Example Solvents | Rationale for Classification |
|---|---|---|
| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, derived from renewable resources (for alcohols). |
| Usable | Heptane, Toluene (B28343), Acetonitrile | Moderate environmental and/or health concerns; use should be minimized where possible. |
| Undesirable | Dichloromethane, Chloroform, Diethyl ether, Benzene | High toxicity, carcinogenicity, significant environmental hazards. |
By focusing on these advanced principles—biocatalysis for precursor synthesis, clean electrochemical reactions, and the strategic selection of recyclable and benign solvents—future research can pave the way for a truly sustainable manufacturing process for this compound.
Conclusion and Future Outlook
Summary of Key Findings and Contributions to Organic Chemistry
While specific, in-depth research on 1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene is not extensively documented in publicly available literature, its structure allows for a clear projection of its potential contributions to organic chemistry. As a polysubstituted benzene (B151609) derivative, it represents a versatile scaffold for the synthesis of more complex molecules. The distinct electronic and steric properties of its substituents—two chlorine atoms, one fluorine atom, and a methoxymethyl group—provide multiple, differentiated reaction sites.
The primary contribution of such a molecule lies in its utility as a building block. The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling reactions, while the methoxymethyl group can be chemically modified or may serve to direct reactions to specific positions on the aromatic ring. The introduction of fluorine is particularly significant, as it often imparts unique properties to organic compounds, including enhanced metabolic stability and altered binding affinities in biologically active molecules. nih.gov
Table 1: Analysis of Functional Groups in this compound and Their Synthetic Implications
| Functional Group | Position | Key Properties & Potential Reactivity | Contribution to Organic Synthesis |
|---|---|---|---|
| Chlorine (Cl) | 1, 3 | Good leaving groups in nucleophilic aromatic substitution (under certain conditions); active sites for oxidative addition in cross-coupling catalysis (e.g., Suzuki, Heck, Sonogashira). | Enables sequential, site-selective introduction of new carbon-carbon and carbon-heteroatom bonds. |
| Fluorine (F) | 5 | Strong C-F bond, highly electronegative; modifies electronic properties of the ring, can direct metallation, and serves as a useful probe in ¹⁹F NMR spectroscopy. | Enhances stability and offers unique electronic tuning of the molecule; provides an analytical handle for reaction monitoring. nih.gov |
| Methoxymethyl (-CH₂OCH₃) | 2 | An ether linkage that is relatively stable but can be cleaved under specific acidic conditions; its steric bulk and electronic nature influence reactivity at adjacent positions. | Acts as a directing group and a modifiable handle for further synthetic transformations. |
Challenges and Opportunities in the Synthesis and Functionalization of Halogenated Benzene Ethers
The synthesis and manipulation of molecules like this compound are accompanied by distinct challenges and opportunities that drive innovation in synthetic chemistry.
Challenges:
Regiocontrol: The primary challenge in the synthesis of polysubstituted benzenes is achieving the desired regiochemistry. researchgate.net Introducing four different substituents onto a benzene ring in a specific arrangement requires a carefully planned multi-step synthetic sequence, often involving protection-deprotection strategies and precisely controlled electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org
Selectivity: With multiple halogen atoms present, achieving selective functionalization at one position without affecting the others can be difficult. The relative reactivity of C-Cl versus C-F bonds in cross-coupling reactions, for instance, must be carefully managed through the choice of catalyst, ligands, and reaction conditions.
Harsh Reaction Conditions: The synthesis of precursors for such compounds can sometimes require harsh conditions, leading to side reactions and limiting the compatibility of other functional groups. researchgate.net The development of milder synthetic routes is an ongoing area of research. longdom.org
Opportunities:
Methodology Development: The challenges associated with these molecules provide fertile ground for the development of new synthetic methods. This includes creating more selective catalysts for cross-coupling reactions, advancing late-stage C-H functionalization techniques to install substituents more efficiently, and exploring novel directing group strategies. researchgate.netrsc.org
Sequential Functionalization: The differential reactivity of the halogen atoms can be exploited to build molecular complexity in a controlled, stepwise manner. For example, a palladium-catalyzed reaction might selectively activate the C-Cl bonds, leaving the C-F bond intact for subsequent transformations.
Access to Novel Chemical Space: Overcoming the synthetic hurdles allows chemists to access novel, highly functionalized molecules that would otherwise be unattainable. These new compounds can then be screened for applications in various fields, including medicine and materials science.
Table 2: Synthetic Challenges and Opportunities for Halogenated Benzene Ethers
| Challenge | Opportunity for Innovation |
|---|---|
| Poor regioselectivity in electrophilic aromatic substitution. | Development of novel directing groups and highly selective catalytic systems to control substituent placement. |
| Difficulty in selective activation of multiple C-Halogen bonds. | Design of tunable catalyst/ligand systems that can differentiate between C-Cl and C-F bonds for sequential cross-coupling. |
| Limited availability of functionalized starting materials. | Exploration of C-H activation and functionalization strategies to build complexity from simpler aromatic precursors. researchgate.net |
| Potential for unwanted side reactions (e.g., hydrodehalogenation). | Optimization of reaction conditions (e.g., microwave-assisted synthesis, flow chemistry) to improve yields and minimize byproducts. longdom.org |
Broader Impact on Synthetic Methodology and Materials Innovation
The pursuit of complex molecules like this compound has a ripple effect across the chemical sciences, influencing both how molecules are made and what they can be used for.
Impact on Synthetic Methodology: The need for efficient routes to halogenated aromatics stimulates the broader field of synthetic organic chemistry. Retrosynthetic analysis of such targets often reveals gaps in current synthetic toolkits, inspiring research into new reactions. longdom.org For instance, the development of catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and provide higher selectivity is a direct response to the challenges posed by these structures. The principles learned from synthesizing one class of halogenated compounds can often be generalized, enriching the entire discipline.
Impact on Materials Innovation: Halogenated and, particularly, fluorinated organic compounds are integral to modern materials science. longdom.org The introduction of fluorine atoms into an aromatic system can dramatically alter its electronic properties, such as the HOMO and LUMO energy levels. rsc.org This tuning is critical for developing new organic semiconductors for applications in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Furthermore, the presence of halogens can influence intermolecular interactions, such as π-stacking and halogen bonding, which in turn dictates the solid-state packing and bulk properties of a material. rsc.orgacs.org Compounds derived from the this compound scaffold could therefore be investigated for use in:
Organic Electronics: As building blocks for conjugated polymers or small molecules with tailored electronic and photophysical properties. rsc.org
Advanced Polymers: To create polymers with high thermal stability, chemical resistance, and specific dielectric properties.
Liquid Crystals: The rigid, substituted aromatic core is a common feature in liquid crystalline materials.
Interdisciplinary Research Potential for this compound and Related Compounds
The structural motifs present in this compound make it and its derivatives attractive candidates for research at the interface of chemistry and other scientific disciplines.
Medicinal Chemistry and Drug Discovery: Fluorine is found in a significant number of FDA-approved drugs, where it is used to block metabolic pathways, increase binding affinity, and improve pharmacokinetic properties. nih.govacs.org Similarly, chlorine atoms can participate in halogen bonding with biological targets. This compound could serve as a starting point or fragment for the synthesis of new therapeutic agents.
Agrochemicals: Many successful herbicides, insecticides, and fungicides are based on halogenated aromatic structures. longdom.org The specific substitution pattern of this molecule could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles.
Chemical Biology: The fluorine atom can be used as a non-invasive ¹⁹F NMR probe to study molecular interactions and biological processes in vitro and in vivo. nih.gov Derivatives of this compound could be designed as specific probes for studying enzyme active sites or cellular pathways.
Environmental Chemistry: Understanding the synthesis and reactivity of polychlorinated and fluorinated compounds is also crucial for environmental science, particularly in studying their fate and transport in the environment and in developing remediation strategies for related persistent organic pollutants.
Table 3: Potential Interdisciplinary Applications
| Field | Relevant Structural Features | Potential Application |
|---|---|---|
| Medicinal Chemistry | Fluorine, Chlorine atoms | Scaffold for developing metabolically stable drugs with enhanced target binding. nih.gov |
| Agrochemicals | Dichloro- and fluoro- substitution pattern | Intermediate for the synthesis of novel pesticides or herbicides. longdom.org |
| Materials Science | Halogenated aromatic core | Building block for organic semiconductors, high-performance polymers, and liquid crystals. rsc.org |
| Chemical Biology | Fluorine atom | Backbone for creating ¹⁹F NMR probes to study biological systems. acs.org |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3-dichloro-5-fluoro-2-(methoxymethyl)benzene, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via sequential halogenation and functional group protection. For example, a benzene ring may undergo Friedel-Crafts alkylation to introduce the methoxymethyl group, followed by directed ortho-metalation to position halogens (Cl, F) selectively. Halogenation reagents like Cl₂ or SO₂Cl₂ and fluorinating agents (e.g., Selectfluor) are used under anhydrous conditions . Solvent choice (e.g., dichloromethane vs. THF) and temperature control (0–25°C) are critical to minimize side reactions such as over-halogenation or demethylation .
- Data Contradictions : suggests bromine intermediates may complicate purity, while emphasizes solvent-free halogenation for higher yields. Researchers must optimize based on target substituent reactivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : ¹H NMR identifies methoxymethyl protons (δ 3.3–3.5 ppm) and aromatic protons influenced by electron-withdrawing substituents (Cl/F). ¹³C NMR confirms quaternary carbons adjacent to halogens .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from chlorine (³⁵Cl/³⁷Cl) .
- IR Spectroscopy : Stretching vibrations for C-O (methoxy, ~1100 cm⁻¹) and C-Cl/F (600–800 cm⁻¹) are key .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if dust or aerosols form .
- Ventilation : Conduct reactions in fume hoods with negative pressure to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, methoxymethyl) influence regioselectivity in electrophilic substitution reactions?
- Methodology : Computational studies (DFT calculations) predict electron density distribution. The methoxymethyl group is electron-donating via resonance, directing electrophiles to meta positions relative to Cl/F. Experimental validation involves nitration or sulfonation reactions, followed by HPLC analysis to quantify isomer ratios .
- Contradictions : suggests steric hindrance from methoxymethyl may override electronic effects, requiring empirical adjustment of reaction conditions.
Q. What are the mechanistic pathways for dehalogenation or functional group interconversion under reductive/oxidative conditions?
- Methodology :
- Reductive Dehalogenation : Use Pd/C or Zn in acetic acid to replace Cl with H. Monitor intermediates via TLC .
- Oxidative Demethylation : BBr₃ in CH₂Cl₂ cleaves methoxymethyl to hydroxyl, with reaction progress tracked by GC-MS .
- Challenges : Over-reduction may remove F atoms; recommends low-temperature conditions (-78°C) to preserve fluorine.
Q. How can this compound serve as a precursor in Suzuki-Miyaura coupling for synthesizing biaryl systems?
- Methodology : The aryl chloride moiety reacts with boronic acids using Pd(PPh₃)₄ catalyst and K₂CO₃ base in THF/water. Key parameters:
- Molar Ratios : 1:1.2 (substrate:boronic acid) for minimal homocoupling.
- Temperature : 80–100°C for 12–24 hours .
- Optimization : highlights competing reactivity from methoxymethyl groups, necessitating protecting groups (e.g., silylation) during coupling.
Q. What computational tools predict the compound’s environmental persistence or toxicity?
- Methodology :
- QSAR Models : Predict biodegradability (e.g., EPI Suite) using logP and halogen count. High logP (>3) suggests bioaccumulation risk .
- Docking Studies : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .
- Limitations : Models may underestimate fluorine’s electronegativity effects; experimental LC-MS/MS validation is advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
